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Compound of Interest

3-Fluorobutan-1-amine
Compound Name:
hydrochloride

Cat. No.: B1380451

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Fluorobutan-1-amine hydrochloride (CAS: 1780799-10-1). Due to the limited
availability of published experimental spectra for this specific compound, this document
outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics based on its chemical structure and established
spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data
are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties
e Chemical Name: 3-Fluorobutan-1-amine hydrochloride

e Molecular Formula: CaH11CIFN

e Molecular Weight: 127.59 g/mol [1][2]

o Appearance: Off-white to light yellow solid[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS
analyses of 3-Fluorobutan-1-amine hydrochloride. These predictions are derived from the
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analysis of its functional groups and overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

protons on the butyl chain, with multiplicities arising from spin-spin coupling with neighboring

protons and the fluorine atom. The presence of the hydrochloride salt will influence the

chemical shift of the protons near the amine group.

- Predicted Chemical Predicted Predicted Coupling
rotons
Shift (0, ppm) Multiplicity Constants (J, Hz)
J(H-4, H-3) = 7 Hz,
H-4 (CHs) ~1.4 Doublet of doublets
J(H-4, F) = 25 Hz
H-2 (CHz) ~2.0 Multiplet
H-1 (CH2) ~3.1 Triplet J(H-1, H-2) = 7 Hz
H-3 (CH) ~4.6 Doublet of multiplet J(H-3, F) =48 Hz
NHs* ~8.0 Broad singlet

13C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to

the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a

characteristic large coupling constant (*J(C-F)).

Predicted Chemical

Predicted

Predicted Coupling

Carbon ) Multiplicity (due to Constant (*J(C-F),
Shift (5, ppm) ;
C-F coupling) Hz)
C-4 (CHs) ~20 Doublet 2)(C-F) = 20 Hz
C-2 (CHz) ~35 Doublet 2)(C-F) = 20 Hz
C-1 (CH2) ~40 Singlet
C-3 (CH) ~88 Doublet 1J(C-F) = 170 Hz
Infrared (IR) Spectroscopy
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The IR spectrum of 3-Fluorobutan-1-amine hydrochloride is expected to exhibit
characteristic absorption bands corresponding to its functional groups. As a solid, the spectrum
will likely show broader peaks.

. Predicted Absorption o . .
Functional Group - ( 1 Description of Vibration
ange (cm~

Stretching vibrations of the

N-H Stretch (NHs*) 3200 - 2800 (broad) ]
ammonium group.
) ) Stretching vibrations of the C-
C-H Stretch (Aliphatic) 3000 - 2850 ) ]
H bonds in the butyl chain.
Bending vibrations of the
N-H Bend (NHs*) 1620 - 1550 .
ammonium group.
Stretching vibration of the
C-F Stretch 1150 - 1000

carbon-fluorine bond.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 3-Fluorobutan-1-amine (the free base) would
likely result in the fragmentation of the molecule. The molecular ion peak may be weak or

absent.
miz Predicted Identity Comments
91 [M]* (CaH10FN)* Molecular ion of the free base.
72 M- FJ* Loss of a fluorine radical.
56 [CaHs]* Loss of HF and NHs.
30 (CHaN]* Alpha-cleavage, characteristic

of primary amines.

Note: For the hydrochloride salt, electrospray ionization (ESI) would be a more suitable
technique, and the spectrum would be expected to show a prominent peak for the protonated
molecule [M+H]* at m/z 92.0870.
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Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
discussed above.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of 3-Fluorobutan-1-amine hydrochloride.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D20,
DMSO-ds, or CD30D) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:

o The NMR spectra are acquired on a spectrometer operating at a field strength of, for
example, 400 MHz for *H and 100 MHz for 13C.

e For 1H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral
width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a
relaxation delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
to singlets for each carbon (unless C-F coupling is being observed).

e The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS)
or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Place a small amount (~1-2 mg) of 3-Fluorobutan-1-amine hydrochloride and ~100 mg of
dry potassium bromide (KBr) powder in an agate mortar.
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o Gently grind the two substances together with a pestle until a fine, homogeneous powder is
obtained.

o Transfer a small amount of the mixture to a pellet press die.
o Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR)
spectrometer.

A background spectrum of the empty sample compartment is recorded.

The sample spectrum is then recorded, typically over a range of 4000-400 cm™1.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (Electron lonization - for the free
base)

Sample Introduction and lonization:

» A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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» Adetector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-

Fluorobutan-1-amine hydrochloride.

Workflow for Spectroscopic Analysis of 3-Fluorobutan-1-amine HCI
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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